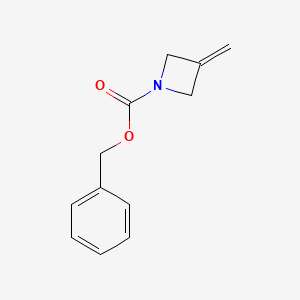

Benzyl 3-methyleneazetidine-1-carboxylate

Description

Properties

IUPAC Name |

benzyl 3-methylideneazetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-10-7-13(8-10)12(14)15-9-11-5-3-2-4-6-11/h2-6H,1,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPAXEPGOVIEEQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CN(C1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50736322 | |

| Record name | Benzyl 3-methylideneazetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50736322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934664-23-0 | |

| Record name | Benzyl 3-methylideneazetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50736322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization to Form Azetidine Core

One common approach to azetidine synthesis is the nucleophilic substitution/cyclization of haloalkyl precursors with amines. For example, 1-benzyl-3,3-dimethoxyazetidine can be prepared by reacting 1,3-dichloro-2,2-dimethylpropane with benzylamine in the presence of potassium iodide and sodium carbonate in DMF solvent at 50–100 °C for 6–12 hours. This reaction yields the dimethoxy-protected azetidine intermediate in moderate yields (~58%).

| Step | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Cyclization | 1,3-dichloro-2,2-dimethylpropane, benzylamine, KI, Na2CO3, DMF, 50–100 °C, 6–12 h | 1-benzyl-3,3-dimethoxyazetidine | 58% |

Protection and Functional Group Manipulation

The azetidine nitrogen is protected by reaction with di-tert-butyl dicarbonate (Boc2O) or benzyl chloroformate (Cbz-Cl) to give protected azetidine derivatives. For example, 1-tert-butoxycarbonyl-3,3-dimethoxyazetidine is obtained by treating 3,3-dimethoxyazetidine with Boc2O and triethylamine in methylene chloride at 10–40 °C for 3–4 hours, yielding up to 91%.

Similarly, benzyl carbamate protection can be introduced by reacting the azetidine intermediate with benzyl chloroformate in the presence of triethylamine in dichloromethane at room temperature, followed by purification.

Introduction of the 3-Methylene Group

The critical step to obtain the 3-methylene substituent involves conversion of the 3,3-dimethoxy or 3-hydroxy precursor into the exocyclic methylene functionality. This can be achieved by elimination or Wittig-type reactions.

- One reported method involves the conversion of tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate to the corresponding methylene azetidine via base treatment (2 N NaOH in methanol), followed by acidification and extraction.

- Wittig or related olefination reactions can be used to install the methylene group at C3 starting from azetidine-3-carboxaldehyde derivatives.

Representative Synthetic Route Summary

Research Findings and Considerations

- Yield and Purity: Yields vary from moderate to high depending on the step and conditions. Purification is often achieved by column chromatography or extraction techniques.

- Environmental and Safety Notes: Some solvents used (e.g., dioxane, DMSO) are less environmentally friendly and alternatives are preferred for scale-up.

- Industrial Applicability: Recent patents describe improved cyclization methods with simpler operation and higher yields, suitable for industrial production.

- Spectroscopic Characterization: Products are characterized by NMR (1H, 13C), MS, and melting points to confirm structure and purity.

Chemical Reactions Analysis

Key Data:

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Boc Deprotection | TFA/DCM, RT, 30 min | - |

| Benzylation | Benzyl chloroformate, TEA, DCM, RT | 67% |

Reductive Alkylation

The compound undergoes reductive alkylation to introduce substituents at the azetidine nitrogen:

-

Reaction : Sodium triacetoxyborohydride (STAB) is used to reduce imine intermediates formed by condensation with aldehydes.

Key Data:

| Substrate | Reagents | Product | Yield |

|---|---|---|---|

| Benzyl carbamate | STAB, DCM, RT | N-Benzylated azetidine derivative | 54% |

Hydrolysis and Amidation

The ester moiety of benzyl 3-methyleneazetidine-1-carboxylate is hydrolyzed to generate carboxylic acid intermediates, which are further functionalized:

-

Hydrolysis : Treatment with 2N NaOH in methanol converts the ester to a carboxylic acid.

-

Amidation : The acid reacts with N-methylaniline using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form amides .

Key Data:

| Reaction Step | Conditions | Yield |

|---|---|---|

| Ester Hydrolysis | 2N NaOH, MeOH, RT | - |

| Amidation | DCC/DMAP, DCM, 0°C to RT | 72% |

Catalytic Functionalization

Cobalt(III)-catalyzed C–H activation enables three-component coupling reactions:

-

Example : Reaction with butadiene and ethyl benzoylformate under [Cp*Co(C6H6)][B(C6F5)4]₂ catalysis yields diastereoselective products.

Phosphine Oxide Elimination

In the presence of DIBAL-H, phosphine oxide derivatives undergo elimination to form phosphines:

Scientific Research Applications

Medicinal Chemistry Applications

Benzyl 3-methyleneazetidine-1-carboxylate has shown promise in the development of novel pharmaceuticals. Its structural features allow it to act as a scaffold for synthesizing bioactive compounds.

- Antiviral Activity : Research indicates that derivatives of azetidine compounds exhibit inhibitory effects on viral enzymes, particularly neuraminidase, which is crucial for the replication of viruses such as influenza . Compounds similar to this compound have been investigated as potential inhibitors, contributing to antiviral drug discovery.

- Anticancer Properties : Some studies suggest that azetidine derivatives can induce apoptosis in cancer cells. The mechanism involves the modulation of pathways related to cell survival and death, making these compounds candidates for anticancer drug development .

Synthetic Organic Chemistry

The synthesis of this compound is significant in organic chemistry for creating complex molecules.

- Synthesis Methodologies : Various synthetic routes have been developed to produce this compound efficiently. For instance, one method involves the reaction of tert-butyl 3-oxoazetidine-1-carboxylate with benzyl halides under basic conditions, yielding high purity products within short reaction times .

- Building Blocks for Complex Molecules : The compound serves as a versatile building block in the synthesis of more complex organic molecules. Its ability to undergo further functionalization makes it valuable in creating libraries of derivatives for biological testing.

Materials Science Applications

In addition to its pharmaceutical relevance, this compound has potential applications in materials science.

- Polymer Chemistry : The compound can be utilized in the synthesis of polymers with specific properties tailored for applications in coatings, adhesives, and other materials. Its reactivity allows for incorporation into polymer backbones or as a side chain modifier .

Mechanism of Action

The mechanism of action of benzyl 3-methyleneazetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The azetidine ring and methylene group play crucial roles in its reactivity and binding properties. detailed studies on its exact mechanism of action are limited and require further research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzyl 3-Hydroxyazetidine-1-Carboxylate (CAS 128117-22-6)

This analog replaces the methylene group with a hydroxyl (-OH) substituent at the 3-position. Key differences include:

| Property | Benzyl 3-Methyleneazetidine-1-Carboxylate | Benzyl 3-Hydroxyazetidine-1-Carboxylate |

|---|---|---|

| Functional Group | Methylene (=CH₂) | Hydroxyl (-OH) |

| Ring Strain | Higher due to unsaturated methylene | Lower due to hydroxyl substitution |

| Reactivity | Prone to [2+2] cycloadditions | Susceptible to oxidation or esterification |

| Synthetic Utility | Intermediate for strained ring systems | Used in peptide coupling or as a polar synthon |

| Stability | Less stable under acidic conditions | Moderate stability |

The hydroxyl group in benzyl 3-hydroxyazetidine-1-carboxylate enables hydrogen bonding, enhancing solubility in polar solvents, whereas the methylene group in the target compound favors hydrophobic interactions .

N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide

Unlike this compound, its N,O-bidentate directing group facilitates regioselective bond activation, a feature less pronounced in strained azetidines .

Other Azetidine Derivatives

Compounds like 3-bromopropylbenzene (CAS 768-00-3, ) and benzazepine-based structures () illustrate broader trends:

- Electrophilicity : Bromine substituents (e.g., 3-bromopropylbenzene) enhance electrophilic reactivity compared to methylene or hydroxyl groups.

- Pharmaceutical Relevance : Benzazepine derivatives (e.g., benazepril hydrochloride) prioritize bioactivity over synthetic versatility, unlike the azetidine carboxylates .

Biological Activity

Benzyl 3-methyleneazetidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological effects, and case studies.

Chemical Structure and Synthesis

This compound can be synthesized through various methods, including the use of specific reagents that facilitate the formation of the azetidine ring. The structural formula can be represented as follows:

The synthesis typically involves the reaction of benzyl derivatives with appropriate carboxylic acids under controlled conditions. For example, one method includes the use of flash chromatography for purification, yielding a product with a high degree of purity and structural integrity as confirmed by NMR spectroscopy .

Pharmacological Properties

This compound exhibits several pharmacological properties:

- Antimicrobial Activity : Studies have indicated that derivatives of azetidine compounds possess antimicrobial properties against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis.

- Anti-inflammatory Effects : Preliminary research suggests that this compound may inhibit pro-inflammatory cytokines, thus reducing inflammation in vitro.

- Cytotoxicity : In cellular assays, this compound has shown varying degrees of cytotoxicity against cancer cell lines, indicating potential as an anticancer agent.

In Vivo Studies

Research has demonstrated that this compound can exhibit significant biological effects in vivo. For instance, in murine models, the compound has been tested for its ability to reduce tumor size and improve survival rates when administered in specific dosages.

Case Studies

Several case studies highlight the biological activity of this compound:

- Case Study on Antimicrobial Efficacy : A study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, demonstrating its potential as an antibacterial agent .

- Case Study on Anti-inflammatory Activity : In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in mice, treatment with this compound resulted in a significant decrease in inflammatory markers such as TNF-alpha and IL-6 compared to untreated controls .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | MIC = 32 µg/mL against S. aureus | |

| Anti-inflammatory | Reduced TNF-alpha levels | |

| Cytotoxicity | IC50 = 15 µM against cancer cells |

Table 2: Synthesis Yield and Purity

| Synthesis Method | Yield (%) | Purity (%) | NMR Confirmation |

|---|---|---|---|

| Flash Chromatography | 70.3 | >95 | Yes |

| Recrystallization | 82.7 | >98 | Yes |

Q & A

Q. What are the common synthetic routes for Benzyl 3-methyleneazetidine-1-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : A typical synthesis involves coupling azetidine derivatives with benzyl-protected carbonyl groups. For example, analogous procedures to the synthesis of methyl 2-substitutedphenyl-1,3-benzoxazole-5-carboxylates () suggest refluxing with excess aryl acids (15+ hours). Optimization may include:

- Catalyst screening (e.g., DCC, EDCI for carbodiimide-mediated couplings)

- Solvent selection (polar aprotic solvents like DMF or DCM)

- Temperature control (40–80°C to balance reaction rate and byproduct formation)

Monitor progress via TLC or HPLC, and purify via column chromatography using gradients of ethyl acetate/hexane.

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : Identify azetidine ring protons (δ 3.5–4.5 ppm for N-CH₂ groups) and benzyl ester signals (δ 5.1–5.3 ppm for CH₂Ph).

- IR Spectroscopy : Confirm ester carbonyl (C=O stretch ~1720 cm⁻¹) and azetidine ring vibrations (C-N stretch ~1250 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns.

For crystallographic validation, employ SHELX programs () for structure refinement if single crystals are obtained.

Q. How should researchers handle and store this compound to ensure stability during experiments?

- Methodological Answer :

- Handling : Use PPE (nitrile gloves, safety goggles) and work in a fume hood to avoid inhalation/contact ().

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the ester group.

- Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring.

Advanced Research Questions

Q. What strategies can resolve contradictions in NMR data when analyzing derivatives of this compound?

- Methodological Answer : Contradictions often arise from dynamic effects (e.g., ring puckering in azetidine). Address this via:

- Variable-Temperature NMR : Detect conformational changes (e.g., coalescence of split peaks at higher temps).

- 2D Experiments (COSY, NOESY) : Assign stereochemistry and confirm coupling patterns.

- Computational Modeling : Compare experimental shifts with DFT-calculated NMR spectra (B3LYP/6-31G* level).

Cross-validate with X-ray data if crystallizable ().

Q. How can computational chemistry methods predict the reactivity of this compound in nucleophilic reactions?

- Methodological Answer : Use quantum mechanical calculations (e.g., Gaussian, ORCA) to:

- Map Frontier Molecular Orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites.

- Calculate Activation Barriers for ring-opening reactions (e.g., with amines or thiols).

- Simulate solvation effects (PCM model) to refine reaction pathways.

Validate predictions with kinetic studies (e.g., monitoring reaction rates via UV-Vis or LC-MS).

Q. What experimental approaches are used to study the ring-opening reactions of strained azetidine derivatives like this compound?

- Methodological Answer :

- Kinetic Analysis : Use stopped-flow techniques or in-situ IR to track ring-opening rates under varying pH/temperature.

- Isotopic Labeling : Introduce ¹⁵N or ¹³C labels to trace bond cleavage/rearrangement (e.g., via ESI-MS).

- Theoretical Studies : Compare experimental ΔG‡ values with transition-state modeling (e.g., using QM/MM methods).

- Byproduct Analysis : Characterize side products (e.g., dimerization) via GC-MS or preparative HPLC.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.